

Determining the Molecular Weight of N-Isopropylacrylamide-d7: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	N-Isopropylacrylamide-d7	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for determining the molecular weight of **N-Isopropylacrylamide-d7** (NIPAM-d7), a deuterated analog of the widely studied thermoresponsive monomer. Accurate molecular weight determination is fundamental for the characterization of this compound, ensuring its purity and suitability for applications in polymer chemistry, biomaterials, and drug delivery systems. This document outlines detailed experimental protocols for mass spectrometry and size-exclusion chromatography techniques, presents quantitative data in a clear, tabular format, and includes a visual representation of the experimental workflow.

Introduction

N-Isopropylacrylamide (NIPAM) is a monomer renowned for its use in synthesizing thermoresponsive polymers, most notably poly(N-Isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) in aqueous solutions. The deuterated form, **N-Isopropylacrylamide-d7**, serves as a crucial tool in mechanistic studies, particularly in spectroscopic techniques like NMR and neutron scattering, to probe polymer dynamics and interactions.[1] The precise molecular weight of the NIPAM-d7 monomer is a critical quality attribute that influences the physicochemical properties of the resulting polymers.

Summary of Quantitative Data



The theoretical molecular weights of **N-Isopropylacrylamide-d7** and its non-deuterated counterpart are summarized below. These values serve as a benchmark for experimental determination.

Compound	Chemical Formula	Theoretical Molecular Weight (g/mol)
N-Isopropylacrylamide-d7	C ₆ H ₄ D ₇ NO	120.20[2][3]
N-Isopropylacrylamide	C ₆ H ₁₁ NO	113.16[4]

Experimental Protocols for Molecular Weight Determination

The following sections detail the primary analytical techniques for the precise determination of the molecular weight of **N-Isopropylacrylamide-d7**.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly accurate method for determining the molecular weight of small molecules like NIPAM-d7.

ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts.

Experimental Protocol for ESI-MS:

- Sample Preparation:
 - Dissolve N-Isopropylacrylamide-d7 in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture of acetonitrile and water, to a final concentration of approximately 1-10 μg/mL.[5]
 - To promote protonation, a small amount of an acid, such as 0.1% formic acid, can be added to the solvent.[6]



- Ensure the sample is fully dissolved and free of any particulate matter by filtering through a 0.22 μm syringe filter if necessary.[5]
- · Instrumentation and Parameters:
 - Ionization Mode: Positive ion mode is typically used to detect protonated molecules.
 - Capillary Voltage: 2.5–4.5 kV.[7]
 - Nebulizing Gas (Nitrogen) Flow Rate: Dependent on the instrument, but typically in the range of 5-15 L/min.
 - Drying Gas (Nitrogen) Temperature: 200–350 °C.[7]
 - Flow Rate: Introduce the sample solution into the ESI source at a flow rate of 5–20 μL/min.
 [8]
 - Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for highresolution mass measurement.
- Data Analysis:
 - The primary ion expected for N-Isopropylacrylamide-d7 in positive mode is the protonated molecule [M+H]+, which would have an m/z of approximately 121.21.
 - Adducts with sodium [M+Na]⁺ (m/z \approx 143.19) or potassium [M+K]⁺ (m/z \approx 159.18) may also be observed.
 - The high-resolution mass spectrum will allow for the determination of the elemental composition, confirming the identity of the compound.

MALDI is another soft ionization technique that is highly effective for a wide range of molecules, including small organic compounds.

Experimental Protocol for MALDI-TOF MS:

Matrix and Sample Preparation:



- Matrix Selection: For small molecules, common matrices include α-cyano-4hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[9][10]
- Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent, such as a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
- Sample-Matrix Co-crystallization: Mix the N-Isopropylacrylamide-d7 solution (typically in a similar solvent to the matrix) with the matrix solution in a ratio of approximately 1:10 (sample:matrix).
- \circ Spot 0.5-1 μ L of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.
- Instrumentation and Parameters:
 - Ionization Mode: Positive ion mode is typically used.
 - Laser: A nitrogen laser (337 nm) is commonly employed.[10] The laser energy should be optimized to achieve good signal intensity with minimal fragmentation.
 - Mass Analyzer: A time-of-flight (TOF) analyzer is used to separate the ions based on their m/z.

Data Analysis:

- In MALDI-TOF MS, singly charged ions are predominantly formed.[9] The expected peak will correspond to the protonated molecule [M+H]⁺ or cationized species (e.g., [M+Na]⁺).
- The resulting spectrum will show a peak corresponding to the molecular weight of N-Isopropylacrylamide-d7 plus the mass of the ionizing agent.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, separates molecules based on their hydrodynamic volume in solution. While primarily used for polymers, it can also be adapted for the analysis of small



molecules.

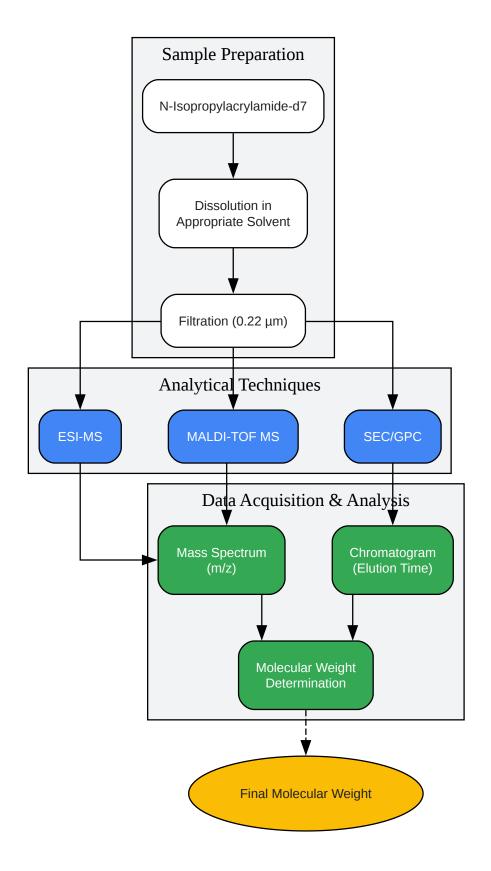
Experimental Protocol for SEC/GPC:

- · Sample Preparation:
 - Dissolve the N-Isopropylacrylamide-d7 sample in the mobile phase to be used for the analysis.
 - Filter the sample through a 0.22 μm filter to remove any particulate matter.[11]
- Instrumentation and Parameters:
 - Column Selection: Choose a column with a small pore size suitable for the separation of low molecular weight compounds (e.g., with a molecular weight range of 100 to 2000 g/mol).[12]
 - Mobile Phase: A common mobile phase for small polar molecules is a buffer solution such as 20 mM Tris with 150 mM NaCl at a pH of 7.0.[13] For GPC, organic solvents like tetrahydrofuran (THF) can be used.
 - Flow Rate: A typical flow rate is in the range of 0.5–1.0 mL/min.
 - Detector: A refractive index (RI) detector is commonly used for universal detection. A UV detector can also be employed if the analyte has a suitable chromophore.
- Data Analysis:
 - The molecular weight is determined by comparing the elution time of the analyte to a calibration curve generated from a series of standards with known molecular weights.
 - The elution volume is inversely proportional to the logarithm of the molecular weight.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the molecular weight determination process.





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Caption: Generalized workflow for molecular weight determination.

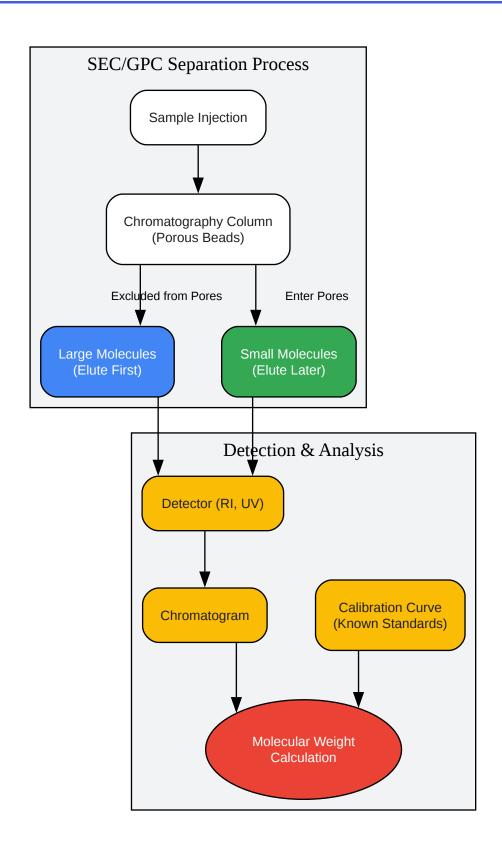




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Caption: Signaling pathway in mass spectrometry.





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Caption: Logical flow of SEC/GPC analysis.



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